1-(2-fluoroethyl)-N-(2-phenylethyl)-1H-pyrazol-4-amine is an organic compound that belongs to the pyrazole class, which is characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its unique structure, featuring a fluoroethyl group and a phenylethyl group attached to the pyrazole ring. Pyrazoles are recognized for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research.
The compound can be synthesized through various chemical methods, often involving the reaction of hydrazine derivatives with diketones, followed by alkylation steps. It is primarily studied in laboratory settings for its potential applications in drug development and other scientific fields.
1-(2-fluoroethyl)-N-(2-phenylethyl)-1H-pyrazol-4-amine can be classified as:
The synthesis of 1-(2-fluoroethyl)-N-(2-phenylethyl)-1H-pyrazol-4-amine typically involves several key steps:
The synthetic routes may require optimization for yield and purity, potentially involving continuous flow reactors and advanced purification techniques to meet industrial standards.
The molecular formula of 1-(2-fluoroethyl)-N-(2-phenylethyl)-1H-pyrazol-4-amine is with a molecular weight of approximately 247.31 g/mol. Its structural representation includes:
| Property | Value |
|---|---|
| CAS Number | 1855946-73-4 |
| Molecular Formula | C14H18FN3 |
| Molecular Weight | 247.31 g/mol |
| IUPAC Name | 1-(2-fluoroethyl)-N-(2-phenylethyl)pyrazol-4-amine |
| InChI Key | STQURHDVZBLSHY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=NN1CCF)NCCC2=CC=CC=C2 |
1-(2-fluoroethyl)-N-(2-phenylethyl)-1H-pyrazol-4-amine can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 1-(2-fluoroethyl)-N-(2-phenylethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets within biological systems. The compound may modulate enzyme activity or receptor binding, which could lead to various biological effects depending on the context of its application. Specific pathways and targets are still under investigation, as further research is needed to elucidate its complete mechanism.
The physical properties of this compound include:
The chemical properties involve:
Additional relevant data includes:
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Density | Not available |
1-(2-fluoroethyl)-N-(2-phenylethyl)-1H-pyrazol-4-amine has several scientific applications:
This compound exemplifies the ongoing research in organic chemistry aimed at discovering novel compounds with significant biological implications.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: